molecular formula C25H19FN2O7S B12143313 (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12143313
M. Wt: 510.5 g/mol
InChI Key: HQKZDEUSULTAFT-UHFFFAOYSA-N
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Description

The compound (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule that features a combination of benzothiazole, furan, and pyrrolidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and furan intermediates, followed by their coupling with the pyrrolidine core. Common reagents used in these reactions include fluorinating agents, methoxy reagents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione: can undergo various types of chemical reactions, including:

    Oxidation: The furan and pyrrolidine moieties can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carbonyl groups to alcohols.

    Substitution: The benzothiazole and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione: is unique due to its combination of functional groups and structural motifs, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H19FN2O7S

Molecular Weight

510.5 g/mol

IUPAC Name

1-(6-fluoro-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H19FN2O7S/c1-32-16-9-12(10-17(33-2)23(16)34-3)20-19(21(29)15-5-4-8-35-15)22(30)24(31)28(20)25-27-14-7-6-13(26)11-18(14)36-25/h4-11,20,30H,1-3H3

InChI Key

HQKZDEUSULTAFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CO5

Origin of Product

United States

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